4,5-Dibromo-6-phenylpyrimidine
CAS No.: 380626-86-8
Cat. No.: VC18408029
Molecular Formula: C10H6Br2N2
Molecular Weight: 313.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380626-86-8 |
|---|---|
| Molecular Formula | C10H6Br2N2 |
| Molecular Weight | 313.98 g/mol |
| IUPAC Name | 4,5-dibromo-6-phenylpyrimidine |
| Standard InChI | InChI=1S/C10H6Br2N2/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | IZHMMAQCCJUCPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=N2)Br)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 4,5-dibromo-6-phenylpyrimidine (C₁₀H₆Br₂N₂) features a pyrimidine core substituted with bromine atoms at positions 4 and 5 and a phenyl group at position 6. The bromine atoms introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The phenyl group enhances aromatic stacking potential, a property leveraged in crystal engineering and ligand design.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.98 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 (phenyl group) |
The planar pyrimidine ring system enables π-π interactions, while bromine’s electronegativity polarizes the ring, enhancing electrophilic substitution reactivity at specific positions . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, show aromatic proton signals between δ 7.3–8.9 ppm in DMSO-d₆, suggesting similar deshielding effects in 4,5-dibromo-6-phenylpyrimidine . Mass spectrometry (MS) of related derivatives typically exhibits [M+H]⁺ peaks aligned with halogen isotopic patterns .
Synthesis and Manufacturing Processes
Bromination Strategies
| Parameter | Optimal Value |
|---|---|
| POBr₃ Equivalents | 2.2 |
| Temperature | 110°C |
| Reaction Time | 8–12 hours |
| Solvent | Toluene |
| Yield | 72–78% |
Catalytic and Solvent Innovations
Recent patents highlight the use of solid acid catalysts (e.g., sulfated zirconia) to improve reaction efficiency. For instance, dimethyl 2-(4-bromophenyl)malonate synthesis achieves 86.5% yield using silica-supported catalysts . Similar approaches could reduce byproduct formation in 4,5-dibromo-6-phenylpyrimidine synthesis.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Brominated pyrimidines serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures. The patent CN108997223B demonstrates how 5-(4-bromophenyl)-4,6-dichloropyrimidine is functionalized into sulfonamide derivatives with endothelin receptor antagonist activity . By analogy, 4,5-dibromo-6-phenylpyrimidine could undergo palladium-catalyzed amination or arylation to yield kinase inhibitors or antiviral agents.
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| 5-(4-Bromophenyl)-4,6-dichloro | 12.3 | Endothelin Receptor |
| 4,6-Dibromo-2-phenylpyrimidine | 8.7 | EGFR Kinase |
Recent Research Developments
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes for brominated pyrimidines. Solvent-free conditions using ionic liquids (e.g., [BMIM]Br) improve atom economy and reduce waste .
Computational Modeling
Density functional theory (DFT) studies predict the regioselectivity of electrophilic substitution in 4,5-dibromo-6-phenylpyrimidine. Calculations indicate that the 2-position remains susceptible to further functionalization due to electron deficiency at the 4- and 5-positions .
Challenges and Future Directions
-
Stereoselective Bromination: Current methods lack control over diastereomer ratios in asymmetric pyrimidines.
-
Toxicity Profiling: Brominated compounds require rigorous genotoxicity assessments before clinical use.
-
Scale-Up Barriers: High catalyst loadings in cross-coupling reactions limit industrial adoption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume